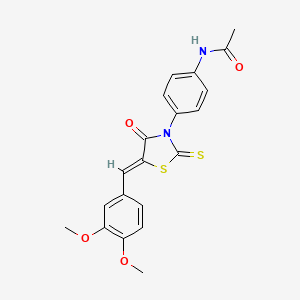

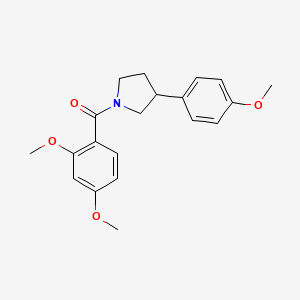

![molecular formula C22H14N4O2S2 B2977305 N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681175-15-5](/img/structure/B2977305.png)

N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide” is a compound that contains the benzothiazole moiety . Benzothiazoles are a class of heterocyclic compounds that have been found to have a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Various synthetic pathways have been used, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

Benzothiazole is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzothiazole moiety is a key structural feature in many biologically active compounds .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can be synthesized from o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . They can also be synthesized from 2-aminothiophenol and aldehydes .Applications De Recherche Scientifique

Antimicrobial Agents

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. A study synthesized a series of benzothiazole derivatives, some of which showed potent antimicrobial activity against various bacterial and fungal strains, surpassing the efficacy of reference drugs. The antimicrobial activity was notably more pronounced against Gram-positive bacterial strains (Bikobo et al., 2017).

Antibacterial and Antifungal Agents

Further research into benzothiazole compounds resulted in novel antimicrobial agents, showing significant activity against a broad spectrum of bacterial and fungal species, including those that are pathogenic to plants, animals, and humans. Some compounds demonstrated exceptionally high antimicrobial potency, with minimal inhibitory concentrations indicating their effectiveness in very low doses (Incerti et al., 2017).

Fluorescent Chemosensors

A benzothiazole-based compound was developed as a ratiometric fluorescent chemosensor for highly sensitive physiological pH sensing. This compound demonstrated reversible acid/base-switched fluorescence transitions, making it suitable for detecting pH fluctuations in biosamples and neutral water samples. Its ability to exhibit multifluorescence emissions based on excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes highlighted its potential for application in biological and environmental monitoring (Li et al., 2018).

Antitumor Agents

Benzothiazole derivatives have been synthesized with the aim of evaluating their potential as antitumor agents. One study found that specific derivatives exhibited selective cytotoxicity against tumorigenic cell lines, indicating their promise as cancer therapeutics. These compounds were synthesized to optimize biological stability and showed significant in vivo inhibitory effects on tumor growth, suggesting their potential for further development as cancer treatments (Yoshida et al., 2005).

Corrosion Inhibitors

Benzothiazole derivatives were also explored for their potential as corrosion inhibitors for carbon steel in acidic environments. Two synthesized derivatives showed exceptional stability and high inhibition efficiencies, outperforming previously known inhibitors from the benzothiazole family. Their adsorption onto surfaces suggested a combined mechanism of physical and chemical interaction, offering a promising approach to corrosion protection in industrial applications (Hu et al., 2016).

Mécanisme D'action

Target of Action

The primary target of N,N’-(1,3-phenylene)bis(benzo[d]thiazole-6-carboxamide) is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

N,N’-(1,3-phenylene)bis(benzo[d]thiazole-6-carboxamide) interacts with its target, the DprE1 enzyme, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of the cell wall of Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the normal function of this pathway, leading to the inability of the bacteria to maintain their cell wall structure .

Result of Action

The result of the action of N,N’-(1,3-phenylene)bis(benzo[d]thiazole-6-carboxamide) is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall synthesis, the compound prevents the bacteria from growing and proliferating .

Action Environment

The action of N,N’-(1,3-phenylene)bis(benzo[d]thiazole-6-carboxamide) can be influenced by various environmental factors These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain.

Orientations Futures

The development of synthetic processes for benzothiazole compounds is a significant challenge facing researchers . Future research may focus on developing green chemistry methods for the synthesis of benzothiazole compounds . Additionally, due to their wide range of biological activities, benzothiazoles may continue to be a focus in the development of new pharmaceuticals .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O2S2/c27-21(13-4-6-17-19(8-13)29-11-23-17)25-15-2-1-3-16(10-15)26-22(28)14-5-7-18-20(9-14)30-12-24-18/h1-12H,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSRFXZQPNUEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

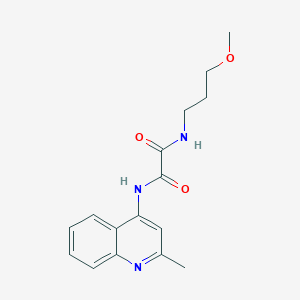

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2977225.png)

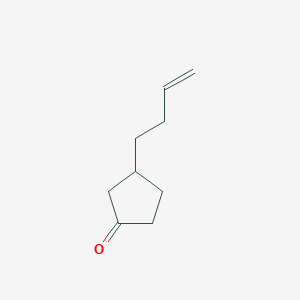

![N-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2977226.png)

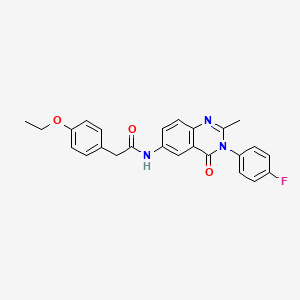

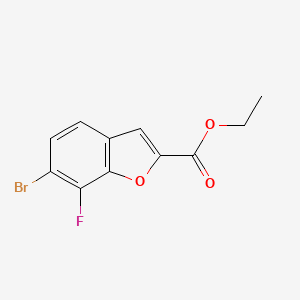

![N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-N'-(3-methylphenyl)urea](/img/structure/B2977229.png)

![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)

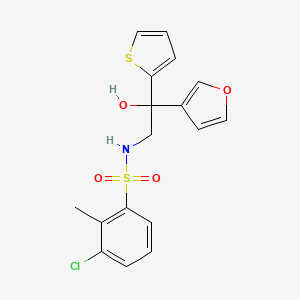

![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)

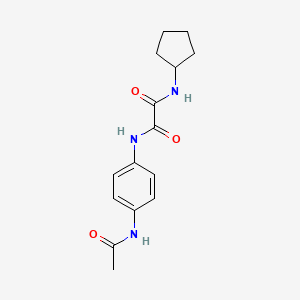

![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)